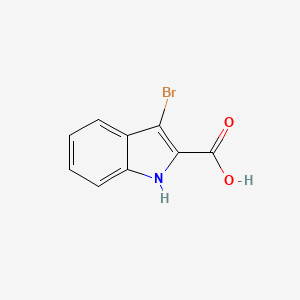

3-bromo-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTZNHLNBDTYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368105 | |

| Record name | 3-bromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-33-9 | |

| Record name | 3-bromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-bromo-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-bromo-1H-indole-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. The document details methodologies for its synthesis, including direct bromination and synthesis via ester intermediates, supported by experimental protocols and quantitative data.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are the direct bromination of 1H-indole-2-carboxylic acid and a multi-step approach involving the bromination of an indole-2-carboxylate ester followed by hydrolysis.

Pathway 1: Direct Bromination of 1H-indole-2-carboxylic acid

This method involves the direct electrophilic aromatic substitution of 1H-indole-2-carboxylic acid. The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction is typically carried out in a suitable organic solvent.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide (NBS)

A robust method for the synthesis of this compound involves the use of N-bromosuccinimide as the brominating agent.

-

Materials:

-

1H-indole-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

Dissolve 1H-indole-2-carboxylic acid in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide portion-wise to the stirred solution over a period of 10-15 minutes.

-

Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

-

Quantitative Data for Direct Bromination

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| NBS | Acetonitrile | 0 °C to RT | 3-4 hours | High |

| Br₂ | Acetic Acid | Room Temp. | Variable | Moderate to High |

Note: Yields are dependent on specific reaction conditions and purification methods.

Pathway 2: Synthesis via Ester Intermediates

This two-step pathway offers advantages in terms of solubility and purification of the intermediates. It involves the bromination of an ester of 1H-indole-2-carboxylic acid, typically the ethyl or methyl ester, followed by hydrolysis of the resulting 3-bromo ester.

Experimental Protocol: Synthesis and Hydrolysis of Ethyl 3-bromo-1H-indole-2-carboxylate

-

Step 1: Bromination of Ethyl 1H-indole-2-carboxylate

-

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture while monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate and water, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude ethyl 3-bromo-1H-indole-2-carboxylate, which can be purified by recrystallization or column chromatography.

-

-

-

Step 2: Hydrolysis of Ethyl 3-bromo-1H-indole-2-carboxylate

-

Materials:

-

Ethyl 3-bromo-1H-indole-2-carboxylate

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 3-bromo-1H-indole-2-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

-

Quantitative Data for Synthesis via Ester Intermediates

| Step | Reactants | Reagents | Solvent | Yield (%) |

| Bromination | Ethyl 1H-indole-2-carboxylate | NBS, Benzoyl Peroxide | CCl₄ | Good to Excellent |

| Hydrolysis | Ethyl 3-bromo-1H-indole-2-carboxylate | NaOH or KOH | Ethanol/Water | High |

Alternative Synthesis Pathways

While direct bromination and the ester intermediate route are the most common, other classical indole syntheses can be adapted to produce this compound.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] To synthesize the target molecule, one could start with a bromo-substituted phenylhydrazine and react it with pyruvic acid or a pyruvate ester. Alternatively, the resulting indole-2-carboxylic acid from a standard Fischer synthesis can be subsequently brominated.

Reissert Indole Synthesis

The Reissert indole synthesis utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[3][4] To obtain the 3-bromo derivative, a brominated o-nitrotoluene could be used as the starting material, or the final indole product could be subjected to bromination.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-bromo-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a prominent heterocyclic motif in medicinal chemistry. The strategic introduction of a bromine atom at the 3-position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, making it a valuable building block for the synthesis of diverse compound libraries for biological screening.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance as a modulator of the cysteinyl leukotriene receptor 1 signaling pathway.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. A summary of its key quantitative data is presented below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | PubChem[2] |

| Molecular Weight | 240.05 g/mol | PubChem[2] |

| Melting Point | 185-188 °C | ChemicalBook |

| Boiling Point (Predicted) | 452.1 ± 30.0 °C | ChemicalBook |

| Density (Predicted) | 1.838 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.09 ± 0.30 | ChemicalBook |

| logP (XLogP3-AA) | 2.6 | PubChem[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[3]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring for uniform temperature distribution. The heating rate should be reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the end of melting) are recorded. This range represents the melting point of the sample.[4] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[5]

-

Titration Procedure: The base is added in small, precise increments to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6][7]

Solubility Determination

Solubility is a key parameter that affects the bioavailability and formulation of a drug candidate.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Sample Analysis: After equilibration, the samples are filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the saturation solubility of the compound in that particular solvent at the specified temperature.

For a carboxylic acid like this compound, solubility is expected to be higher in basic solutions (e.g., 5% NaOH) due to the formation of the more soluble carboxylate salt.[8]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

System Preparation: A two-phase system of n-octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) is prepared. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.[9]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation and Analysis: The two phases are then carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[10]

Biological Relevance and Signaling Pathway

Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[11] CysLT1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[12][13] Antagonism of this receptor can block the pro-inflammatory effects of cysteinyl leukotrienes.[12]

CysLT1 Signaling Pathway

The binding of cysteinyl leukotrienes (like LTD₄) to the CysLT1 receptor, which is coupled to a Gq protein, initiates a signaling cascade.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to cellular responses such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.[12][14] this compound derivatives, acting as antagonists, would competitively bind to the CysLT1 receptor and inhibit this signaling cascade.

Caption: CysLT1 receptor signaling pathway and its inhibition.

Experimental Workflow for Antagonist Activity Screening

A general workflow to screen for the antagonist activity of this compound derivatives on the CysLT1 receptor would involve cell-based assays that measure the downstream effects of receptor activation.

Caption: Workflow for CysLT1 antagonist activity screening.

Conclusion

This compound possesses a unique set of physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. Its potential to serve as a scaffold for CysLT1 receptor antagonists highlights its significance in drug discovery programs targeting inflammatory and allergic diseases. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers working with this and related indole derivatives.

References

- 1. This compound | 28737-33-9 | Benchchem [benchchem.com]

- 2. This compound | C9H6BrNO2 | CID 2325688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. web.williams.edu [web.williams.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. enamine.net [enamine.net]

- 10. acdlabs.com [acdlabs.com]

- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 13. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 14. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-bromo-1H-indole-2-carboxylic acid (CAS: 28737-33-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and its emerging role in the development of novel therapeutics, particularly as a scaffold for Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists and HIV-1 integrase inhibitors.

Core Physicochemical and Spectroscopic Data

This compound is a halogenated indole derivative. The strategic placement of the bromine atom at the 3-position significantly influences its chemical reactivity and makes it a versatile intermediate for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28737-33-9 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Melting Point | 185-188 °C | Vendor Data |

| Boiling Point | 452.1 ± 30.0 °C (Predicted) | Vendor Data |

| Density | 1.838 ± 0.06 g/cm³ (Predicted) | Vendor Data |

| pKa | 3.09 ± 0.30 (Predicted) | Vendor Data |

| InChIKey | KOTZNHLNBDTYMS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Expected Signals |

| ¹H NMR | Distinct signals are expected for the aromatic protons on the benzene ring portion of the indole, the proton on the indole nitrogen (N-H), and the acidic proton of the carboxylic acid (O-H).[2] |

| ¹³C NMR | Aromatic & Indole Carbons: 100 - 140 ppm; C-Br: ~105 ppm.[2] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 240. Due to the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity will be present.[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the direct electrophilic bromination of indole-2-carboxylic acid. The electron-rich indole ring is susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of similar indole compounds and established chemical principles.

Materials:

-

Indole-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

In a round-bottom flask, dissolve indole-2-carboxylic acid in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes.

-

Maintain the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound as a solid.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.

Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism

Derivatives of this compound have been identified as a novel class of selective CysLT1 antagonists.[3] CysLT1 receptors are G-protein coupled receptors that mediate the pro-inflammatory effects of cysteinyl leukotrienes, which are implicated in asthma and allergic rhinitis. Antagonizing this receptor can lead to reduced bronchoconstriction and inflammation.

References

Spectroscopic Analysis of 3-bromo-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-bromo-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The strategic placement of a bromine atom at the 3-position of the indole-2-carboxylic acid scaffold offers unique properties for modulating lipophilicity, metabolic stability, and binding affinity.[1] This document presents predicted ¹H and ¹³C NMR data, a representative experimental protocol for data acquisition, and a workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[1] For this compound, distinct signals are expected for the aromatic protons, the indole N-H proton, and the carboxylic acid O-H proton in the ¹H NMR spectrum. The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule.[1]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. The acidic proton of the carboxylic acid is expected to have a chemical shift between 10 and 13 ppm.[2] The indole N-H proton typically appears as a broad signal, while the aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H4 | 7.8 - 8.0 | d | ~8.0 |

| H5 | 7.2 - 7.4 | t | ~7.5 |

| H6 | 7.1 - 7.3 | t | ~7.5 |

| H7 | 7.5 - 7.7 | d | ~8.0 |

| COOH | 12.0 - 13.0 | s | - |

Predicted data is based on typical chemical shifts for similar indole structures. Actual experimental values may vary.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. The carboxyl carbon is expected to appear in the downfield region, typically between 165 and 185 ppm.[3]

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 135 - 140 |

| C3 | 100 - 105 |

| C3a | 128 - 132 |

| C4 | 120 - 124 |

| C5 | 122 - 126 |

| C6 | 124 - 128 |

| C7 | 112 - 116 |

| C7a | 136 - 140 |

| COOH | 165 - 170 |

Predicted data is based on typical chemical shifts for similar indole structures. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (N-H and O-H).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Spectrometer Setup

-

The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[2][4]

-

The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C experiments.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good resolution and lineshape.

3. ¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.

-

Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient.

-

Processing: Apply a Fourier transform to the FID with an exponential line broadening function (e.g., 1-2 Hz). Phase the spectrum and perform baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Workflow for Spectroscopic Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 3-bromo-1H-indole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-bromo-1H-indole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds in various organic solvents. The methodologies detailed herein are intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data in their own laboratory settings. This guide covers both thermodynamic and kinetic solubility assays and includes a logical workflow for solubility assessment.

Introduction

This compound is a substituted indole derivative. Indole and its derivatives are of significant interest in drug discovery and development due to their versatile biological activities.[1] The physicochemical properties of these compounds, particularly their solubility, are critical parameters that influence their behavior in both chemical and biological systems. Solubility dictates the choice of solvents for chemical reactions, purification, and formulation, and is a key determinant of a drug candidate's bioavailability.

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. While general solubility trends for indole derivatives suggest higher solubility in organic solvents compared to water, precise measurements are essential for any research or development application.[2] This guide, therefore, focuses on providing the experimental framework necessary for determining these crucial parameters.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following protocols describe well-established methods for determining the thermodynamic and kinetic solubility of a compound. The choice of method often depends on the stage of research, with kinetic solubility being more common in high-throughput screening and thermodynamic solubility being the "gold standard" for lead optimization and formulation development.[2][3]

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Screw-capped vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL, µg/mL, or mol/L.

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous or organic medium.[7]

Objective: To rapidly determine the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Multi-channel pipette

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

Procedure (Nephelometry Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Plate Setup: Dispense the selected organic solvents into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. The addition of the DMSO solution can induce precipitation of the compound if its solubility limit is exceeded.

-

Incubation and Shaking: Shake the microplate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides researchers with the necessary experimental protocols to determine these critical parameters. The application of standardized methods such as the shake-flask technique for thermodynamic solubility and high-throughput kinetic assays will enable the generation of reliable data essential for advancing research and development involving this compound. Accurate solubility data is fundamental to successful experimental design, from synthesis and purification to formulation and biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Commercial Availability of 3-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 2-position provides versatile synthetic handles for the construction of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, physicochemical properties, and biological relevance of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 28737-33-9 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO₂ | [3][4] |

| Molecular Weight | 240.05 g/mol | [1][4] |

| Appearance | Pinkish-beige crystalline powder | [5] |

| Boiling Point | 452.1°C at 760 mmHg | [5] |

| InChI Key | KOTZNHLNBDTYMS-UHFFFAOYSA-N | [1] |

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with the necessary information to procure this important starting material.

| Supplier | Catalog Number | Purity | Available Quantities |

| Benchchem | B1271070 | Not Specified | Inquire for details |

| Santa Cruz Biotechnology | sc-224043 | Not Specified | Inquire for details |

| Sigma-Aldrich (BIONET) | KEY128003954 | 95% | 500 mg, 1 g, 2 g, 5 g |

| Applichem | AJ34993 | Not Specified | Inquire for details |

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of 1H-indole-2-carboxylic acid. The electron-rich indole ring readily undergoes substitution at the C3 position.

Experimental Protocol: Direct Bromination of 1H-indole-2-carboxylic Acid

Materials:

-

1H-indole-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper, and flask)

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve 1H-indole-2-carboxylic acid (1 equivalent) in acetonitrile to form a solution.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the cooled solution.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold acetonitrile to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery: Targeting the Cysteinyl Leukotriene Signaling Pathway

This compound and its derivatives have emerged as valuable scaffolds in the development of antagonists for the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators involved in the pathophysiology of asthma and other inflammatory diseases.[6][7] They exert their effects by binding to CysLT receptors, primarily CysLT1.[6] Antagonists of this receptor can block the downstream signaling cascade, thereby mitigating the inflammatory response. The indole-2-carboxylic acid moiety is a key pharmacophore for CysLT1 antagonists.[8]

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the simplified signaling pathway of cysteinyl leukotrienes and the point of intervention for CysLT1 antagonists.

Caption: Simplified Cysteinyl Leukotriene signaling pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant applications in drug discovery. Its utility as a precursor for CysLT1 receptor antagonists highlights its importance in the development of new treatments for inflammatory diseases. The information provided in this guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

- 1. This compound | 28737-33-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | C9H6BrNO2 | CID 2325688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molbase.com [molbase.com]

- 6. pnas.org [pnas.org]

- 7. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 3-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth Examination of Storage, Handling, and Potential Degradation Pathways for a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromo-1H-indole-2-carboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds. While specific quantitative stability data for this compound is limited in public literature, this guide synthesizes available information for the compound and its structural analogs, and provides a framework for its stable handling and storage based on established chemical principles and regulatory guidelines.

Recommended Storage and Handling

Proper storage is critical to ensure the long-term viability of this compound. The primary recommendations focus on controlling environmental factors such as temperature, light, and moisture.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.[1][2] | Minimizes the rate of potential thermal degradation, including decarboxylation. |

| Light | Store in a light-proof container. | Indole derivatives can be photosensitive and prone to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Protects against oxidation and moisture. |

| Moisture | Store in a dry, well-ventilated place. | The compound's hygroscopicity is not well-documented, but as a general practice for carboxylic acids, moisture should be avoided to prevent potential degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] | The indole nucleus is susceptible to oxidation.[3] Strong acids or bases may catalyze degradation or unwanted reactions. |

Potential Degradation Pathways

Understanding the potential routes of degradation is essential for developing appropriate storage and handling protocols. For this compound, the primary concerns are oxidation, photodegradation, and decarboxylation.

Caption: Potential degradation pathways for this compound.

The indole ring is electron-rich and can be susceptible to oxidation, potentially leading to the formation of oxindole derivatives.[3][4] The bromine substituent and the carboxylic acid group can also influence the molecule's reactivity towards light. Furthermore, indole-2-carboxylic acids are known to undergo decarboxylation, particularly at elevated temperatures or under acidic conditions, to yield the corresponding indole.[5][6]

Experimental Protocols for Stability Assessment

Given the absence of comprehensive public data, researchers should consider performing in-house stability studies. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Logical Workflow for Stability Assessment

Caption: A logical workflow for assessing the stability of this compound.

Thermal Stability (Forced Degradation)

Objective: To evaluate the effect of temperature on the degradation of the compound.

Methodology:

-

Weigh a precise amount of this compound into several vials.

-

Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

For solution stability, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) and incubate at various temperatures.

-

At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

Photostability

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

-

Place a sample of the solid compound and a solution of the compound in a photostability chamber.

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber to separate the effects of light from those of temperature.

-

Analyze the samples by a validated stability-indicating HPLC method before and after exposure.

pH Stability (Hydrolytic Stability)

Objective: To determine the stability of the compound in aqueous solutions at different pH levels.

Methodology:

-

Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Dissolve a known concentration of this compound in each buffered solution.

-

Store the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

-

At specified time intervals, analyze the samples by a validated stability-indicating HPLC method to measure the remaining concentration of the parent compound and the formation of any degradants.

Oxidative Stability

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Monitor the reaction over time at a controlled temperature.

-

Analyze samples at various time points using a validated stability-indicating HPLC method to determine the extent of degradation.

Conclusion

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 3-BROMOINDOLE-2-CARBOXYLIC ACID | 28737-33-9 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 3-position and a carboxylic acid at the 2-position of the indole ring creates a versatile template, 3-bromo-1H-indole-2-carboxylic acid, from which a diverse array of derivatives with significant therapeutic potential can be synthesized. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer, antiviral, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated notable anticancer activity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole-2-carboxylic acid derivatives, highlighting their potency against various cancer cell lines.

| Compound ID | Derivative Type | Target Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| 1 | 5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 (Hepatocellular Carcinoma) | 14.3 µM | [1] |

| 2 | Carbothioamide derivative of 5-bromoindole-2-carboxylic acid | HepG2, A549, MCF-7 | Most potent of series | [2] |

| 3 | Indole-based Sulfonohydrazide (Cpd 5f) | MCF-7 (Breast Cancer) | 13.2 µM | [3] |

| 4 | Indole-based Sulfonohydrazide (Cpd 5f) | MDA-MB-468 (Breast Cancer) | 8.2 µM | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][4][5][6]

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by this compound derivatives can block downstream signaling cascades, leading to reduced tumor vascularization.

EGFR Signaling Pathway

EGFR is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Many cancers exhibit overactive EGFR signaling. Derivatives of this compound can inhibit EGFR, thereby blocking these pro-tumorigenic signals.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives is their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase. This enzyme is essential for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.

Quantitative HIV-1 Integrase Inhibitory Data

The following table presents the inhibitory activity of a representative indole-2-carboxylic acid derivative against HIV-1 integrase.

| Compound ID | Derivative Type | Target | Activity (IC50) | Reference |

| 5 | Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM | [7] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.[8][9][10]

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Donor substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)

-

Target substrate (TS) DNA (labeled for detection, e.g., with digoxigenin)

-

Assay buffer

-

Streptavidin-coated microplates

-

HRP-conjugated anti-digoxigenin antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Coat streptavidin-coated microplates with the biotinylated donor substrate DNA.

-

Enzyme Binding: Add the recombinant HIV-1 integrase to the wells, allowing it to bind to the donor DNA.

-

Inhibitor Addition: Add various concentrations of the this compound derivative to the wells.

-

Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction and incubate.

-

Detection: Detect the integrated target DNA using an HRP-conjugated antibody and a colorimetric substrate (TMB).

-

Measurement: Stop the reaction and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

HIV-1 Integrase Inhibition Mechanism

Antibacterial Activity

Certain derivatives of bromo-indole-2-carboxylic acid have also been evaluated for their antibacterial properties against various pathogenic bacteria.

Quantitative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Type | Bacterial Strain(s) | Activity (MIC) | Reference |

| 6a | 5-Bromoindole-2-carboxamide | E. coli | 0.35 µg/mL | [5] |

| 6b | 5-Bromoindole-2-carboxamide | P. aeruginosa | 0.45 µg/mL | [5] |

| 7 | Indole Michael Adduct | E. coli, S. aureus, P. vulgaris, P. aeruginosa | 0.16–2.67 µM | [11][12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Müller-Hinton Broth (MHB)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).

Broth Microdilution Workflow

References

- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xpressbio.com [xpressbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-2-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole nucleus through electrophilic substitution reactions is a cornerstone of synthetic strategies aimed at creating novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions on indole-2-carboxylic acid. It delves into the regioselectivity of these reactions, the influence of the C-2 carboxylic acid group, and the potential for competing reactions such as decarboxylation. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic diagrams are presented to equip researchers with the knowledge required for the effective design and execution of synthetic routes involving this important scaffold.

Introduction: The Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density at the C-3 position. Consequently, electrophilic substitution on the indole ring predominantly occurs at this position.

The presence of a carboxylic acid group at the C-2 position, an electron-withdrawing group, significantly influences the reactivity and regioselectivity of electrophilic substitution reactions. This group deactivates the pyrrole ring towards electrophilic attack, making the reactions more challenging compared to unsubstituted indole. Furthermore, the acidic nature of the carboxylic acid can lead to side reactions, including decarboxylation, particularly under harsh acidic conditions.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions performed on indole-2-carboxylic acid and its esters, including nitration, halogenation, sulfonation, Friedel-Crafts reactions, Vilsmeier-Haack formylation, and the Mannich reaction.

Nitration

Direct nitration of indole-2-carboxylic acid is often complicated by the sensitivity of the indole nucleus to strong oxidizing acids, which can lead to degradation and decarboxylation. A more controlled approach involves the nitration of the corresponding indoline-2-carboxylic acid followed by dehydrogenation to the desired nitroindole-2-carboxylic acid.[1] Alternatively, substituted nitroindole-2-carboxylic acids can be synthesized via Fischer indole synthesis.[2]

Table 1: Nitration of Indoline-2-carboxylic Acid Derivatives [1][3]

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Indoline-2-carboxylic acid | conc. HNO₃ / conc. H₂SO₄ | - | Not specified | 6-Nitroindoline-2-carboxylic acid & 5-Nitroindoline-2-carboxylic acid | 72 (for 6-nitro isomer) |

| Methyl 1-acetylindoline-2-carboxylate | Not specified | Not specified | Not specified | Methyl 5-nitroindole-2-carboxylate (after dehydrogenation) | 40 (total yield) |

Experimental Protocol: Synthesis of Methyl 6-nitroindole-2-carboxylate [1][3]

-

Nitration: Indoline-2-carboxylic acid is added to a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction yields a mixture of 6-nitro- and 5-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the major product.

-

Purification and Esterification: The 6-nitroindoline-2-carboxylic acid is purified and then esterified to yield methyl 6-nitroindoline-2-carboxylate.

-

Dehydrogenation: The methyl 6-nitroindoline-2-carboxylate is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford methyl 6-nitroindole-2-carboxylate in a total yield of 67%.[1]

Halogenation

Halogenation of indole-2-carboxylic acid can be complex, with the potential for both substitution and decarboxylative halogenation. The outcome is highly dependent on the reaction conditions and the halogenating agent used.

An interesting transformation is the iodinative decarboxylation, which leads to the formation of 2,3-diiodoindoles from 1H-indole-2-carboxylic acids.

Experimental Protocol: Iodinative Decarboxylation of 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid

-

To a stirred solution of NaHCO₃ (0.40 mmol) in H₂O (1.5 mL), add 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid (0.20 mmol).

-

Stir the suspension until a homogenous solution is obtained.

-

Add CHCl₃ (1.5 mL) and iodine (0.40 mmol).

-

Stir the dark purple mixture at 70 °C for 4 hours.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with CHCl₃.

-

The combined organic extracts are washed with a saturated aqueous solution of Na₂S₂O₃, dried over Na₂SO₄, and evaporated in vacuo.

-

The crude residue is purified by flash chromatography to afford the 2,3-diiodoindole derivative.

Friedel-Crafts Acylation

Friedel-Crafts acylation of ethyl indole-2-carboxylate can result in a mixture of products, with substitution occurring at the C-3, C-5, and C-7 positions. The regioselectivity is influenced by the Lewis acid catalyst and the reaction conditions. A general and simple method for the C-3 acylation of ethyl indole-2-carboxylates involves the use of a carboxylic acid in the presence of trifluoroacetic anhydride and phosphoric acid.[4]

Table 2: C-3 Acylation of Ethyl Indole-2-carboxylates [4]

| Carboxylic Acid (RCOOH) | Substituent on Indole (X) | Product (3-acyl derivative) Yield (%) |

| Acetic acid | H | 81.3 |

| Propionic acid | H | 93.2 |

| Isobutyric acid | H | 86.4 |

| Benzoic acid | H | 74.0 |

| p-Nitrobenzoic acid | H | 21.4 |

| p-Methoxybenzoic acid | H | 69.5 |

| Propionic acid | 5-MeO | 92.1 |

| Benzoic acid | 5-MeO | 80.0 |

| Propionic acid | 5-Cl | 88.7 |

Experimental Protocol: General Procedure for the C-3 Acylation of Ethyl Indole-2-carboxylates [4]

-

To a solution of ethyl indole-2-carboxylate (1.0 mmol) and a carboxylic acid (1.5 mmol) in acetonitrile (5 mL), add 85% phosphoric acid (0.2 mL).

-

Cool the mixture to 0°C and add trifluoroacetic anhydride (1.5 mmol) dropwise.

-

Stir the reaction mixture at room temperature for the specified time (refer to original literature for specific times).

-

Pour the mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings and proceeds efficiently at the C-3 position of indole derivatives. For ethyl 5-nitroindole-2-carboxylate, formylation occurs at the C-3 position in high yield.[5]

Experimental Protocol: Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate [6]

-

To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (0.37 mmol) in 10 mL of DMF, add phosphorus oxychloride (3.73 mmol) dropwise.

-

Stir the mixture at room temperature for 2 hours and then heat under reflux for another 2 hours.

-

Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Concentrate the combined organic phases under reduced pressure to afford the crude product. The reported yield for this reaction is high (95%).[5]

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at the C-3 position. While general protocols for the Mannich reaction of indoles are well-established, specific procedures for indole-2-carboxylic acid are less common in the literature, likely due to the deactivating effect of the carboxyl group. However, the reaction can be expected to proceed under standard Mannich conditions (formaldehyde, a secondary amine, and an acidic catalyst).

Regioselectivity and the Influence of the C-2 Carboxylic Acid Group

The electron-withdrawing nature of the carboxylic acid group at the C-2 position deactivates the entire indole ring towards electrophilic attack. However, the C-3 position remains the most nucleophilic site within the pyrrole ring. Consequently, electrophilic substitution, when it occurs, is generally directed to the C-3 position.

Under more forcing conditions, or when the C-3 position is blocked, substitution can occur on the benzene ring, typically at the C-5 or C-7 positions. The precise regioselectivity depends on a delicate balance of electronic and steric factors, as well as the specific electrophile and reaction conditions employed.

Competing Reactions: Decarboxylation

A significant challenge in the electrophilic substitution of indole-2-carboxylic acid is the propensity for decarboxylation, particularly under acidic conditions and at elevated temperatures. The loss of carbon dioxide from the C-2 position can lead to the formation of the corresponding indole, which may then undergo further electrophilic substitution, resulting in a mixture of products. Careful control of reaction conditions is therefore crucial to favor the desired substitution reaction over decarboxylation. Several improved procedures for the decarboxylation of indole-2-carboxylic acids have been developed, highlighting the lability of this functional group.[7][8]

Conclusion

The electrophilic substitution of indole-2-carboxylic acid presents both opportunities and challenges for synthetic chemists. While the C-2 carboxylic acid group deactivates the indole nucleus, it also provides a handle for further functionalization and can influence the biological activity of the resulting molecules. A thorough understanding of the factors governing regioselectivity and the potential for competing reactions such as decarboxylation is essential for the successful application of these reactions in the synthesis of complex indole-based targets. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the rich and complex chemistry of indole-2-carboxylic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active compounds.[1][2][3][4] Bromination of the indole nucleus is a key functionalization step, providing a handle for further synthetic transformations. N-bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[5][6] However, the direct bromination of indole-2-carboxylic acid with NBS presents challenges due to the electronic properties of the indole ring system and the influence of the carboxylic acid substituent. This document provides a detailed overview of the considerations for this reaction, a general experimental protocol, and a summary of relevant data.

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C-3 position. The presence of the electron-withdrawing carboxylic acid group at the C-2 position deactivates the pyrrole ring towards electrophilic attack, making the reaction conditions for bromination more demanding than for unsubstituted indole. Furthermore, the directing effect of the C-2 carboxyl group can lead to a mixture of products, with substitution potentially occurring at the C-3 position or on the benzene ring (positions C-4, C-5, C-6, or C-7). The reaction of a similar substrate, indole-3-acetic acid, with NBS is known to produce a complex mixture of oxindole byproducts, suggesting that the bromination of indole-2-carboxylic acid may also be susceptible to side reactions.[6]

Regioselectivity and Side Reactions

The regioselectivity of the NBS bromination of indole-2-carboxylic acid is not well-established in the literature, indicating that a mixture of isomers is likely. The potential sites of bromination are the C-3 position of the pyrrole ring and the C-4, C-5, C-6, and C-7 positions of the benzene ring. The electron-withdrawing nature of the C-2 carboxylic acid group may favor substitution on the benzene portion of the molecule.

Potential side reactions include:

-

Oxidation: NBS is an oxidizing agent and can lead to the formation of oxindole derivatives.

-

Decarboxylation: Under harsh reaction conditions, the carboxylic acid moiety may be lost.

-

Multiple Brominations: The use of excess NBS can lead to the formation of di- and tri-brominated products.

Given the challenges associated with the direct bromination of indole-2-carboxylic acid, alternative synthetic strategies are often employed to obtain specific bromo-substituted isomers. These methods typically involve the synthesis of the indole ring from an already brominated precursor.

Experimental Protocols

General Protocol for Attempted NBS Bromination of Indole-2-Carboxylic Acid

Materials:

-

Indole-2-carboxylic acid

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Stirring apparatus

-

Reaction vessel

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Preparation: In a clean, dry reaction vessel, dissolve indole-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1 to 1.2 equivalents) portion-wise over a period of 15-30 minutes, while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and byproducts, requiring purification by column chromatography or recrystallization.

Data Presentation

Due to the lack of specific literature data for the direct NBS bromination of indole-2-carboxylic acid, the following table summarizes alternative and more established methods for the synthesis of brominated indole-2-carboxylic acids.

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

| 5-Bromoindole-2-carboxylic acid | Ethyl 5-bromoindole-2-carboxylate | 1. NaOH, Methanol/Water, Reflux2. HCl | Not specified | BenchChem |

| 3-Bromoindole-2-carboxylic acid | Indole-2-carboxylic acid | Hypothetical: NBS, DMF, 0 °C to RT | Expected to be low and require optimization | General Procedure |

| Various brominated indoles | Substituted anilines | Multi-step synthesis (e.g., Fischer indole synthesis) | Varies | General Knowledge |

Mandatory Visualizations

Caption: Experimental workflow for the attempted NBS bromination of indole-2-carboxylic acid.

Caption: Factors influencing the outcome of indole-2-carboxylic acid bromination.

Conclusion